

# Cross-Reactivity Profile of the Kinase Inhibitor C20H15BrN6S-A

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## Compound of Interest

Compound Name: C20H15BrN6S

Cat. No.: B15172019

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Publication Type: Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of the novel kinase inhibitor **C20H15BrN6S-A**. The data presented herein is intended to offer an objective comparison of its inhibitory activity against its primary target, Janus Kinase 2 (JAK2), versus a panel of other kinases. This information is critical for assessing the compound's selectivity and potential off-target effects.

## Kinase Inhibition Profile

The inhibitory activity of **C20H15BrN6S-A** was assessed against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, was determined for each kinase. The results are summarized in the table below.

Kinase Target	IC50 (nM)	Kinase Family	Comments
JAK2	5.2	Janus Kinase	Primary Target
JAK1	25.8	Janus Kinase	~5-fold less potent than JAK2
JAK3	150.4	Janus Kinase	~29-fold less potent than JAK2
TYK2	88.1	Janus Kinase	~17-fold less potent than JAK2
SRC	312.5	SRC Family	Significant off-target activity
ABL1	950.7	ABL Family	Moderate off-target activity
EGFR	>10,000	Receptor Tyrosine Kinase	Low to no activity
VEGFR2	>10,000	Receptor Tyrosine Kinase	Low to no activity
p38 $\alpha$ (MAPK14)	7,500	MAPK	Low to no activity
CDK2	>10,000	Cyclin-Dependent Kinase	Low to no activity

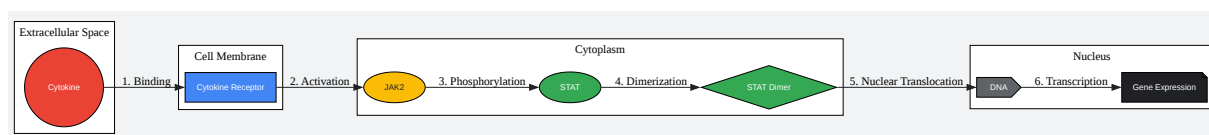
#### Summary of Findings:

- **C20H15BrN6S-A** is a potent inhibitor of its primary target, JAK2, with an IC50 value of 5.2 nM.
- The compound demonstrates moderate selectivity within the Janus Kinase family, with 5-fold and 29-fold lower potency against JAK1 and JAK3, respectively.
- Significant off-target activity was observed against SRC family kinases.

- The compound shows minimal to no inhibitory activity against EGFR, VEGFR2, p38 $\alpha$ , and CDK2 at concentrations up to 10,000 nM.

## Signaling Pathway Context

The Janus Kinase (JAK) family, including the primary target JAK2, are intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling.[1][2] They are key components of the JAK-STAT signaling pathway, which transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][3]



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Caption: Simplified JAK-STAT signaling pathway.

## Experimental Protocols

The cross-reactivity data was generated using an in vitro biochemical kinase assay.

Assay Principle:

The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated, and the inhibition of this signal by **C20H15BrN6S-A** is measured.

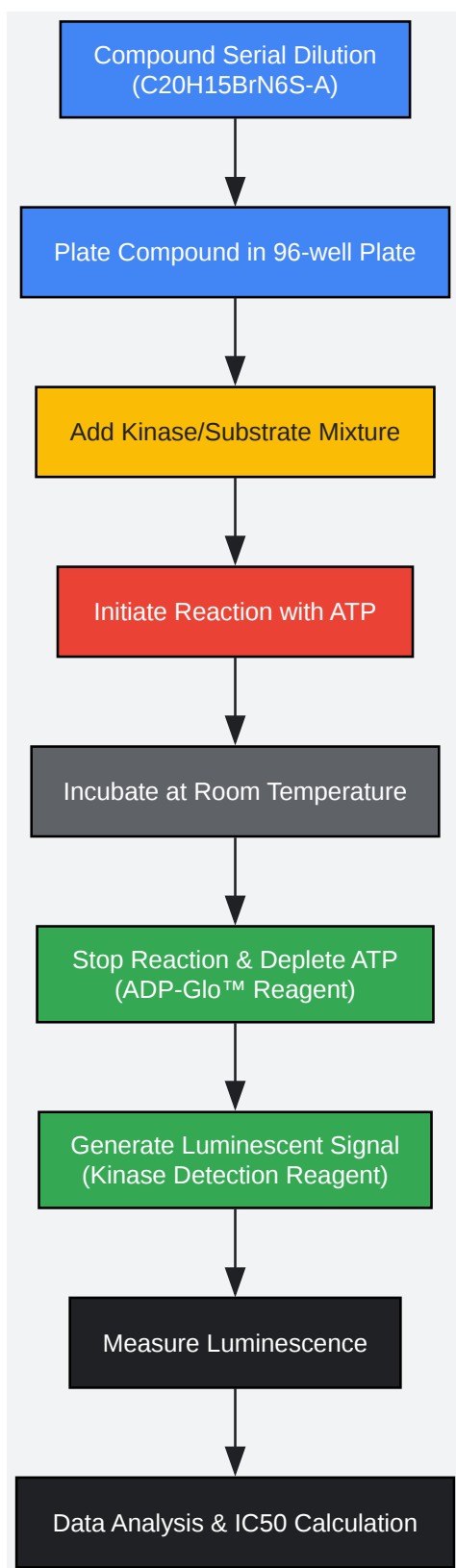
Materials:

- Recombinant human kinases

- Substrate specific for each kinase
- ATP
- **C20H15BrN6S-A** (serially diluted)
- Kinase assay buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates

Procedure:

- Compound Plating: 2 µL of serially diluted **C20H15BrN6S-A** in DMSO was added to the wells of a 96-well plate. Control wells contained DMSO only.
- Kinase Reaction: 10 µL of a kinase/substrate mixture in kinase buffer was added to each well.
- Initiation: The reaction was initiated by adding 10 µL of ATP solution to each well. The final reaction volume was 22 µL.
- Incubation: The plate was incubated at room temperature for 60 minutes.
- ADP-Glo™ Reagent: 22 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
- Kinase Detection Reagent: 44 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. The plate was incubated for 30 minutes at room temperature.
- Data Acquisition: Luminescence was measured using a plate reader.
- Data Analysis: The raw data was normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.



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Caption: Workflow for the in vitro kinase cross-reactivity assay.

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